Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate
Description
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoate (IUPAC name; CAS: 1248939-15-2) is a brominated pyrazole derivative with the molecular formula C₇H₁₀BrN₃O₂ and a molecular weight of 248.08 g/mol (purity ≥98%) . Its structure features a pyrazole ring substituted with a bromine atom at the 4-position, an amino group at the 2-position of the propanoate backbone, and a methyl ester group.
Properties
Molecular Formula |
C7H10BrN3O2 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-bromopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H10BrN3O2/c1-13-7(12)6(9)4-11-3-5(8)2-10-11/h2-3,6H,4,9H2,1H3 |
InChI Key |
UTEBRIIQBZMEFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1C=C(C=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 2-amino-3-bromopropanoate under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyrazole ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Condensation reactions: It can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound with different functional groups .
Scientific Research Applications
Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Halogen-Substituted Pyrazole Derivatives
Pyrazole derivatives with halogens (Cl, F, I) at the 4-position exhibit distinct properties due to differences in electronegativity, atomic size, and bond strength:
| Compound Name | Halogen | Molecular Formula | Key Properties | Biological Activity |
|---|---|---|---|---|
| Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate | Cl | C₇H₁₀ClN₃O₂ | Enhanced reactivity in nucleophilic substitutions compared to Br | Moderate antimicrobial activity |
| Methyl 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)propanoate | F | C₇H₁₀FN₃O₂ | Lower steric hindrance; potential for faster metabolic clearance | Understudied |
| Methyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoate | I | C₇H₁₀IN₃O₂ | Higher atomic mass; increased binding affinity for biological targets | Potential anticancer applications |
Key Insight : Bromine’s intermediate electronegativity and size balance reactivity and stability, making it suitable for diverse synthetic applications .
Ester Group Variations
The methyl ester group in the parent compound can be replaced with ethyl or other esters, altering solubility and metabolic stability:
| Compound Name | Ester Group | Molecular Formula | Key Differences |
|---|---|---|---|
| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate | Ethyl | C₈H₁₂BrN₃O₂ | Improved lipophilicity; slower hydrolysis compared to methyl esters |
| Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | Methyl | C₇H₉BrN₂O₂ | Propanoate backbone shifted; altered steric interactions |
Note: Methyl esters are generally more reactive in hydrolysis, favoring rapid release of active metabolites .
Substituent Modifications
Additional substituents on the pyrazole ring or propanoate backbone significantly impact biological and chemical profiles:
| Compound Name | Unique Feature | Key Impact |
|---|---|---|
| Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | Methyl group at 2-position | Increased steric hindrance; reduced enzymatic degradation |
| Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate | Cyclopropyl group | Enhanced conformational rigidity; potential for improved target selectivity |
| Methyl 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoate | 1,5-dimethylpyrazole | Altered electronic effects; modified binding to hydrophobic pockets |
Critical Analysis : The parent compound’s lack of bulky substituents allows greater flexibility in participating in condensation and nucleophilic substitution reactions .
Biological Activity
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoate, a compound featuring the pyrazole moiety, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Profile
- IUPAC Name : this compound
- CAS Number : 1248939-15-2
- Molecular Formula : C7H10BrN3O2
- Molecular Weight : 248.08 g/mol
- Purity : 98% .
Anti-inflammatory Effects
Research indicates that compounds with pyrazole structures often exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative analysis, some derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, making them comparable to established anti-inflammatory agents like dexamethasone .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have demonstrated that pyrazole derivatives can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's structure contributes to its interaction with microbial cell membranes, leading to increased permeability and cell lysis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
- Modulation of Cytokine Production : These compounds can downregulate the expression of pro-inflammatory cytokines, thus mitigating inflammation.
- Antimicrobial Action : The presence of the bromine atom enhances the lipophilicity of the molecule, allowing better penetration into bacterial membranes .
Study on Anti-inflammatory Activity
A recent study synthesized a series of pyrazole derivatives, including this compound. The compounds were tested in a carrageenan-induced rat paw edema model. Results indicated that certain derivatives exhibited significant anti-inflammatory effects, with one derivative showing a reduction in edema comparable to indomethacin .
Antimicrobial Testing
In another investigation, the antimicrobial properties of this compound were assessed against multiple bacterial strains using the broth microdilution method. The results showed effective inhibition at concentrations ranging from 6.25 µg/mL to 40 µg/mL, highlighting its potential as an antimicrobial agent .
Data Summary
Q & A
Q. Q1: What are the optimal synthetic routes for Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound can be approached via Mannich-type reactions or nucleophilic substitution, given the brominated pyrazole moiety. To optimize conditions:
- Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess interactions between pH, reaction time, and molar ratios .
- Employ quantum chemical calculations (e.g., density functional theory) to predict reactive intermediates and transition states, reducing trial-and-error experimentation .
- Monitor reaction progress via in situ techniques like HPLC or NMR to identify kinetic bottlenecks .
Q. Q2: How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks by comparing experimental shifts with computed chemical shifts (using tools like Gaussian or ADF). For example, the 4-bromo-pyrazole proton typically resonates at δ 7.5–8.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 [⁷⁹Br/⁸¹Br] signature).
- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups. Cross-reference with databases like SDBS .
Advanced Research Questions
Q. Q3: What computational strategies are effective for studying the reaction mechanism of this compound in catalytic systems?
Methodological Answer:
- Reaction Path Search : Use ab initio molecular dynamics (AIMD) or nudged elastic band (NEB) methods to map potential energy surfaces, identifying key intermediates .
- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to simulate solvent polarity’s impact on reaction kinetics .
- Catalyst Design : Screen transition-metal catalysts (e.g., Pd, Cu) using machine learning models trained on pyrazole coupling reactions .
Q. Q4: How can researchers resolve contradictions in reported bioactivity data for brominated pyrazole derivatives?
Methodological Answer:
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay conditions) .
- Structural-Activity Landscape Modeling : Cluster compounds based on 3D descriptors (e.g., electrostatic potential maps) to differentiate true bioactivity trends from experimental noise .
- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation time) using OECD guidelines for chemical testing .
Q. Q5: What methodologies are suitable for analyzing degradation pathways and stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS/MS.
- Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf life .
- Quantum Mechanical Calculations : Compute bond dissociation energies (BDEs) to identify labile sites (e.g., ester or C-Br bonds) prone to hydrolysis/oxidation .
Experimental Design & Data Analysis
Q. Q6: How should researchers design experiments to investigate the compound’s role in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Factor Screening : Use a Plackett-Burman design to prioritize variables (e.g., ligand type, base strength, solvent) .
- Response Surface Methodology (RSM) : Optimize yield and selectivity via a central composite design .
- In Operando Analysis : Track reaction intermediates using synchrotron X-ray diffraction or Raman spectroscopy .
Q. Q7: What statistical approaches are recommended for handling batch-to-batch variability in synthesizing this compound?
Methodological Answer:
- Multivariate Analysis (MVA) : Apply principal component analysis (PCA) to raw material quality data (e.g., reagent purity, solvent lot) to identify variability sources .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to maintain critical quality attributes (CQAs) .
- Robust Optimization : Use Taguchi methods to design processes insensitive to noise factors (e.g., humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
